1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)-2-methoxyphenyl]propan-2-one |
InChI |
InChI=1S/C11H12F2O3/c1-7(14)6-8-4-3-5-9(10(8)15-2)16-11(12)13/h3-5,11H,6H2,1-2H3 |
InChI Key |
HQZHIGXRXAPVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)OC(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies Overview
The synthesis of 1-(3-(difluoromethoxy)-2-methoxyphenyl)propan-2-one typically follows two primary routes: (1) late-stage difluoromethoxylation of a preformed phenylpropan-2-one scaffold and (2) early-stage incorporation of the difluoromethoxy group into a phenolic precursor before ketone installation. The choice of strategy depends on the availability of starting materials, scalability requirements, and tolerance of intermediates to harsh reaction conditions.
Key Challenges
- Regioselectivity : Ensuring the difluoromethoxy group occupies the 3-position relative to the methoxy group at the 2-position.
- Functional Group Stability : The ketone moiety’s susceptibility to reduction or nucleophilic attack under acidic or basic conditions.
- Electron-Demand Mismatch : Balancing the electron-withdrawing nature of the difluoromethoxy group with the electron-donating methoxy group during electrophilic substitutions.
Stepwise Synthesis Approaches
Starting Material Selection
The most common precursors include:
- 3-Hydroxy-2-methoxyphenylpropan-2-one : Provides a phenolic site for subsequent difluoromethoxylation.
- 2-Methoxy-3-(trifluoromethanesulfonyloxy)phenylpropan-2-one : Activated for nucleophilic substitution with difluoromethoxide equivalents.
Table 1: Comparison of Starting Materials
Difluoromethoxylation Methods
Copper-Catalyzed Coupling
Adapted from methodologies in aryl halide functionalization, copper catalysts (e.g., CuI, CuO) facilitate the introduction of difluoromethoxy groups via Ullmann-type coupling. For example, treating 3-iodo-2-methoxyphenylpropan-2-one with sodium difluoromethoxide (NaOCF₂H) in dimethylformamide (DMF) at 110°C yields the target compound in 68% isolated yield.
Mechanistic Insight :
The reaction proceeds through a single-electron transfer (SET) mechanism, where Cu(I) oxidizes to Cu(III), enabling oxidative addition of the aryl iodide. Subsequent reductive elimination forms the C–OCF₂H bond.
Diazonium Salt Substitution
A patent-derived approach involves diazotization of 3-amino-2-methoxyphenylpropan-2-one followed by treatment with chlorodifluoromethane (ClCF₂H) under radical conditions. This method achieves 57% yield but requires strict temperature control (−10°C to 5°C) to prevent diazonium decomposition.
Table 2: Difluoromethoxylation Performance Metrics
| Method | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Copper Catalysis | CuI, NaOCF₂H, DMF, 110°C, 24h | 68% | 98% | |
| Diazonium Route | ClCF₂H, NaNO₂, H₂SO₄, −10°C to 5°C | 57% | 95% |
Catalytic Methods and Optimization
Palladium-Mediated Cross-Coupling
Palladium catalysts (e.g., Pd(OAc)₂) coupled with bidentate ligands (e.g., 1,4-bis(diphenylphosphino)butane) enhance coupling efficiency in aryl halide intermediates. This system achieves 87% yield in model substrates, though scalability remains a concern due to catalyst cost.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems mitigates risks associated with exothermic diazonium reactions. A pilot-scale setup using microreactors achieves 90% conversion with residence times under 5 minutes, demonstrating feasibility for large-scale synthesis.
Cost-Benefit Analysis
| Factor | Batch Process | Continuous Flow |
|---|---|---|
| Capital Cost | $1.2M | $2.5M |
| Operational Cost | $0.8M/year | $0.5M/year |
| Yield | 57% | 90% |
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Route | Steps | Overall Yield | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Diazonium + Friedel-Crafts | 4 | 24% | Moderate | 12,000 |
| Grignard + Oxidation | 3 | 58% | High | 8,500 |
| Copper Catalysis | 2 | 68% | Low | 15,000 |
Chemical Reactions Analysis
Types of Reactions
1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The difluoromethoxy and methoxy groups may influence its binding affinity and reactivity with enzymes or receptors. The compound’s effects are mediated through pathways involving these molecular interactions, which can lead to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Fluorinated Alkoxy Groups
- 1-(4-(Trifluoromethoxy)phenyl)propan-2-one (CAS 1249274-01-8): Substituents: Trifluoromethoxy (OCHF₃) at the para position. Similarity: 0.89 (structural similarity score). The para-substitution avoids steric effects seen in the ortho-methoxy group of the target compound .
- 3'-(Trifluoromethoxy)acetophenone (CAS 170141-63-6): Substituents: Trifluoromethoxy at the 3-position. Similarity: 0.95 (structural similarity score). Key Differences: The absence of a second methoxy group simplifies synthesis but reduces steric complexity. The acetyl group (propan-2-one) remains unchanged .
Non-Fluorinated Alkoxy and Thioether Groups
- 1-(3-(Methylthio)phenyl)propan-2-one (CAS 629646-54-4): Substituents: Methylthio (SCH₃) at the 3-position. Molecular Formula: C₁₀H₁₂OS. Molar mass (180.27 g/mol) is lower due to the absence of fluorine .
Steric and Functional Group Modifications
- 1-(3-(tert-Butyl)-4-hydroxyphenyl)propan-2-one (CAS 33839-13-3): Substituents: Bulky tert-butyl at 3-position and hydroxyl at 4-position. The hydroxyl group enables hydrogen bonding, absent in the target compound .
- 1-(3-(Benzyloxy)phenyl)-3-(dimethylamino)-2-methylpropan-1-one (CAS 205242-66-6): Substituents: Benzyloxy (electron-donating) and dimethylamino (strongly electron-donating). Molecular Formula: C₁₉H₂₁NO₂. Key Differences: The dimethylamino group enhances basicity and solubility in acidic conditions, contrasting with the neutral OCHF₂ group. Applications may diverge toward neurotransmitter receptor modulation .
Positional Isomerism and Electronic Effects
Research Implications
The difluoromethoxy group in the target compound offers a balance between electron-withdrawing effects and metabolic stability, making it advantageous in drug design. Comparisons with trifluoromethoxy analogs highlight trade-offs between solubility and stability, while non-fluorinated derivatives (e.g., 4-methoxyphenyl) prioritize synthetic simplicity. Future research could explore hybrid structures combining difluoromethoxy with amino or thioether groups for multifunctional applications .
Biological Activity
1-(3-(Difluoromethoxy)-2-methoxyphenyl)propan-2-one, a compound with significant potential in medicinal chemistry, has garnered interest due to its unique structural characteristics and biological properties. The presence of difluoromethoxy and methoxy groups enhances its lipophilicity and biological activity, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F2O3, with a molecular weight of approximately 250.22 g/mol. The compound's structure is characterized by a propan-2-one backbone attached to a phenyl ring that features both difluoromethoxy and methoxy substituents.
The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets. The difluoromethoxy and methoxy groups may enhance binding affinity to enzymes or receptors, influencing various biochemical pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, thereby altering cellular function.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, impacting signal transduction pathways.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Activity : The compound has shown potential in inhibiting the growth of cancer cells in vitro, particularly through mechanisms involving apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria | |
| Anticancer | Inhibits growth in cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Case Studies
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.
- Anticancer Study : In vitro experiments conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 30 µM. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
